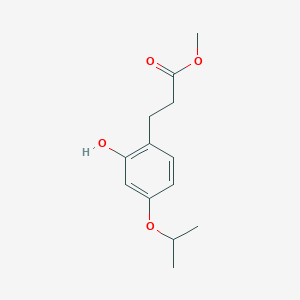

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate

Description

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate (CAS No.: 1399657-71-6) is a benzene-derived compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . It features a propanoate ester backbone substituted with a hydroxyl (-OH) group at the ortho position and an isopropoxy (-OCH(CH₃)₂) group at the para position on the phenyl ring. This compound is commercially available in multi-gram quantities with a purity of ≥97%, making it suitable for high-throughput synthesis, combinatorial chemistry, and lead compound optimization in medicinal chemistry .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 3-(2-hydroxy-4-propan-2-yloxyphenyl)propanoate |

InChI |

InChI=1S/C13H18O4/c1-9(2)17-11-6-4-10(12(14)8-11)5-7-13(15)16-3/h4,6,8-9,14H,5,7H2,1-3H3 |

InChI Key |

ZMNPMIFUPMGBKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)CCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate typically involves the esterification of 3-(2-hydroxy-4-isopropoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of 3-(2-oxo-4-isopropoxyphenyl)propanoate.

Reduction: Formation of 3-(2-hydroxy-4-isopropoxyphenyl)propanol.

Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

Structural Features

The compound contains a hydroxyl group and an isopropoxy group attached to a phenyl ring, which contributes to its reactivity and potential biological activity.

Chemistry

Synthesis Intermediate

- Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and substitution, making it a valuable precursor in organic synthesis.

Biology

Biological Activities

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NF-kB pathway .

Medicine

Therapeutic Potential

- Investigations into the therapeutic effects of this compound have shown promise in treating conditions like cancer and inflammatory diseases. The compound's ability to induce apoptosis in cancer cell lines has been documented, highlighting its potential as an anticancer agent .

Industry

Pharmaceutical Production

- This compound is utilized in the pharmaceutical industry for the production of drugs targeting inflammation and cancer. Its unique properties make it suitable for developing novel therapeutic agents.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant antiproliferative activity against HeLa cancer cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . This suggests that modifications of this compound could lead to effective new treatments.

Case Study 2: Anti-inflammatory Mechanism

Research has shown that this compound effectively reduces inflammation by inhibiting phospholipase A2 activity. This enzyme plays a crucial role in the inflammatory response by facilitating the production of inflammatory mediators .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations

The ortho-hydroxy group may participate in intramolecular hydrogen bonding, reducing solubility in aqueous media but increasing stability against oxidative degradation.

Ester Group Influence :

- Replacing the methyl ester (238.28 g/mol) with an ethyl ester (third analog) increases molecular weight by ~14 g/mol, which could slow metabolic hydrolysis and prolong half-life in vivo.

Purity and Availability: this compound exhibits superior purity (≥97%) and scalability compared to analogs like the ethyl variant (90% purity), making it more reliable for combinatorial libraries .

Pharmacological Potential: Analog 2 (Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate) has demonstrated radical-scavenging activity in antioxidant assays, suggesting that positional isomerism of substituents significantly impacts bioactivity.

Biological Activity

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a hydroxyl group and an isopropoxy group on the aromatic ring. Its structural formula can be represented as follows:

This compound's molecular weight is approximately 238.28 g/mol, indicating its moderate lipophilicity, which may influence its bioactivity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research has indicated that compounds with similar structures often exhibit activities such as:

- Antioxidant properties : Compounds with hydroxyl groups can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory effects : Many phenolic compounds modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

- Antimicrobial activity : Certain derivatives have shown efficacy against bacterial strains, suggesting a role in combating infections.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Activity :

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to established antioxidants, suggesting potential applications in food preservation and health supplements. -

Anti-inflammatory Effects :

In vitro experiments demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. These findings support its potential use in managing chronic inflammatory conditions. -

Antimicrobial Properties :

A series of tests against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus. This suggests its potential as a natural preservative or therapeutic agent against infections.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance its biological profile. The introduction of different substituents on the aromatic ring has been shown to modulate activity significantly. For example, modifications leading to increased hydrophilicity improved solubility and bioavailability without compromising efficacy.

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding propanoic acid derivative using methanol under acidic catalysis. For structurally similar esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate), pH-controlled condensation and recrystallization from ether/petroleum ether are critical for purity . Optimize yields by adjusting stoichiometry of isopropoxy-substituted precursors and monitoring reaction intermediates via TLC or HPLC.

Q. How can researchers validate the structural identity of this compound and its intermediates?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the isopropoxy group (e.g., δ ~1.2 ppm for methyl protons) and ester carbonyl (~170 ppm in -NMR). X-ray crystallography, as demonstrated for methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate, provides definitive stereochemical data . Mass spectrometry (HRMS) further confirms molecular ion peaks and fragmentation patterns.

Q. What analytical methods are suitable for quantifying impurities in synthesized batches?

- Methodological Answer : Employ HPLC with UV detection (e.g., 254 nm) and reference standards for common impurities (e.g., residual hydroxylated intermediates or ester hydrolysis products). For example, the European Pharmacopoeia (EP) lists impurity profiling protocols for propanoate derivatives, including column specifications (C18, 5 µm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers investigate the role of the isopropoxy group in modulating biological activity?

- Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with varying alkoxy substituents (e.g., methoxy, ethoxy). Test these analogs in bioactivity assays, such as phosphodiesterase-4 (PDE-4) inhibition, as seen in methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate analogs. Use isolated tissue models (e.g., rat uterine contractions) to evaluate functional responses .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Assess metabolic stability via liver microsome assays to identify rapid hydrolysis of the ester group, which may reduce in vivo efficacy. For example, hydroxylated metabolites of similar propanoate esters show altered pharmacokinetic profiles. Cross-validate using LC-MS/MS to quantify parent compound and metabolites in plasma .

Q. How can impurity profiles impact pharmacological outcomes, and how are they controlled?

- Methodological Answer : Trace impurities (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) may act as competitive inhibitors. Implement orthogonal purification techniques:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Use solvent systems like ether/petroleum ether (60–80°C) .

- Quality Control : Follow EP guidelines for residual solvent analysis (e.g., GC-MS for methanol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.